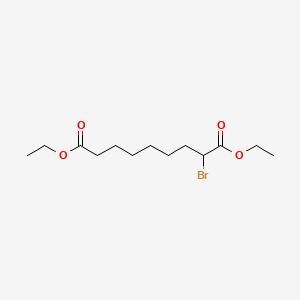

Diethyl 2-bromononanedioate

Description

Contextualization within the Broader Field of Alpha-Bromo Diester Chemistry

Diethyl 2-bromononanedioate belongs to the class of organic compounds known as alpha-bromo diesters. These molecules are characterized by a bromine atom attached to the carbon atom adjacent to one of the two ester carbonyl groups. The presence of the bromine atom at this alpha position significantly influences the reactivity of the molecule, making it a valuable synthon in organic chemistry. acs.org

Alpha-bromo esters are known to be highly reactive towards nucleophilic substitution reactions. libretexts.org The electrophilic nature of the carbon atom bonded to the bromine is enhanced by the adjacent electron-withdrawing carbonyl group, facilitating the displacement of the bromide ion by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the alpha position, making alpha-bromo diesters key precursors in the synthesis of more complex molecules. ontosight.ai

Historical Evolution of Synthetic Approaches to 2-Bromononanedioate Derivatives

The synthesis of this compound can be effectively achieved from azelaic acid monoethyl ester. ymerdigital.com This multi-step process highlights a practical route to this and related 2-bromononanedioate derivatives.

A described synthetic pathway involves the following key transformations: ymerdigital.com

Preparation of Azelaic Acid Monoethyl Ester (I): This starting material can be synthesized by reacting azelaic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. ymerdigital.com

Conversion to the Acid Chloride: The monoester is then treated with thionyl chloride (SOCl₂) to convert the carboxylic acid functional group into a more reactive acid chloride. ymerdigital.com

Alpha-Bromination: The subsequent and crucial step is the alpha-bromination of the acid chloride. This is achieved by the slow addition of bromine (Br₂). The reaction is typically refluxed to ensure the completion of the bromination and the removal of any excess bromine. ymerdigital.com

Esterification: Finally, the resulting alpha-bromo acid chloride is reacted with ethanol to yield the target molecule, this compound (II). ymerdigital.com

This synthetic sequence provides a reliable method for accessing this compound, starting from readily available precursors.

Structural Significance of the 2-Bromononanedioate Scaffold in Contemporary Organic Synthesis

The 2-bromononanedioate scaffold is of significant interest in modern organic synthesis due to its inherent functionality and potential for elaboration. The presence of a bromine atom at the alpha position, flanked by two ester groups, offers a unique combination of reactive sites. acs.orgontosight.ai

This structural arrangement allows for a variety of chemical transformations:

Nucleophilic Substitution: As previously mentioned, the alpha-bromo position is susceptible to attack by nucleophiles, enabling the introduction of a wide array of substituents. This is a powerful tool for building molecular complexity. libretexts.org

Elimination Reactions: The scaffold can undergo elimination reactions to form unsaturated diesters, which are themselves valuable synthetic intermediates. For instance, treatment with a base can lead to the formation of 2-nonene-1,9-dioic acid diethyl ester. ymerdigital.com

Further Derivatization of the Ester Groups: The two ester functionalities can be hydrolyzed to the corresponding carboxylic acids or converted to other derivatives, providing additional handles for molecular modification.

The ability to perform these transformations makes the 2-bromononanedioate scaffold a versatile building block for the synthesis of a diverse range of target molecules, including substituted long-chain dicarboxylic acids and their derivatives.

Overview of Current Academic Research Trajectories Involving this compound

While dedicated research focusing exclusively on this compound is not extensively documented, its utility can be inferred from the broader applications of alpha-bromo diesters. Current and potential research trajectories likely involve its use as a key intermediate in the synthesis of various classes of organic compounds.

Synthesis of Substituted Dicarboxylic Acids: A primary application is in the synthesis of alpha-substituted nonanedioic acid derivatives. By displacing the bromide with different nucleophiles, a variety of functional groups can be introduced at the C2 position. These resulting dicarboxylic acids and their esters can be valuable in polymer chemistry and as building blocks for other complex molecules.

Preparation of Amino Acids: The reaction of alpha-bromo esters with ammonia (B1221849) or other nitrogen-based nucleophiles is a well-established method for the synthesis of amino acids. libretexts.org this compound could thus serve as a precursor for the synthesis of novel, long-chain amino acids with potential applications in peptide chemistry or as enzyme inhibitors.

Formation of Heterocyclic Compounds: The reactive nature of the alpha-bromo ester functionality makes it a suitable starting point for the construction of various heterocyclic rings. Cyclization reactions involving intramolecular nucleophilic attack could lead to the formation of lactones or other ring systems.

Future research is likely to further explore the synthetic potential of this compound and its derivatives in these and other areas of organic chemistry, leveraging its unique structural features to access novel and complex molecular architectures.

| Property | Value |

| Chemical Formula | C₁₃H₂₃BrO₄ |

| Molecular Weight | 323.22 g/mol |

| CAS Number | 760-95-2 |

| Synonyms | This compound |

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Azelaic acid, Ethanol | H₂SO₄ (catalyst), Reflux | Azelaic acid monoethyl ester |

| 2 | Azelaic acid monoethyl ester | SOCl₂, Reflux | Azelaic acid monoethyl ester acid chloride |

| 3 | Azelaic acid monoethyl ester acid chloride | Br₂, Reflux | 2-Bromo-9-chloro-9-oxononanoic acid ethyl ester |

| 4 | 2-Bromo-9-chloro-9-oxononanoic acid ethyl ester | Ethanol | This compound |

Structure

2D Structure

3D Structure

Properties

CAS No. |

760-95-2 |

|---|---|

Molecular Formula |

C13H23BrO4 |

Molecular Weight |

323.22 g/mol |

IUPAC Name |

diethyl 2-bromononanedioate |

InChI |

InChI=1S/C13H23BrO4/c1-3-17-12(15)10-8-6-5-7-9-11(14)13(16)18-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

ZMINIOSEUPWFEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCC(C(=O)OCC)Br |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Bromononanedioate

Direct Halogenation Strategies for Diesters of Nonanedioic Acid

The direct introduction of a bromine atom at the alpha-position of diethyl nonanedioate (B1229846) is a primary route to the target compound. This approach leverages the reactivity of the α-carbon, which is activated by the adjacent ester group.

Radical-Mediated Alpha-Bromination Protocols

Radical-mediated bromination offers a powerful method for the selective halogenation of C-H bonds. The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a prominent example of this type of transformation. organic-chemistry.orgmychemblog.com The reaction proceeds via a free-radical chain mechanism. mychemblog.com

The process is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from HBr, present in trace amounts, to generate a bromine radical. This bromine radical then abstracts an α-hydrogen from the diethyl nonanedioate, forming a resonance-stabilized radical intermediate. This intermediate then reacts with a bromine source, typically Br₂ generated in situ from the reaction of HBr with NBS, to yield Diethyl 2-bromononanedioate and a new bromine radical, thus propagating the chain. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is common for these reactions. organic-chemistry.org

Table 1: Representative Conditions for Radical-Mediated Alpha-Bromination

| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Yield | Reference |

| Alkyl Esters | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux | Good to Excellent | organic-chemistry.orgmychemblog.com |

Acid-Catalyzed Halogenation Routes

Acid-catalyzed alpha-halogenation of esters proceeds through an enol intermediate. The presence of an acid catalyst, such as hydrogen bromide, promotes the tautomerization of the ester to its enol form. libretexts.org This enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) to form an oxonium ion intermediate. Subsequent deprotonation yields the α-bromo ester and regenerates the acid catalyst. libretexts.org

For dicarboxylic acid diesters like diethyl nonanedioate, this method can be employed to introduce a bromine atom at one of the α-positions. The reaction is typically carried out by treating the diester with bromine in the presence of an acidic catalyst.

Chemo- and Regioselectivity Considerations in Bromination Reactions

A key challenge in the direct bromination of diethyl nonanedioate is achieving mono-bromination and ensuring regioselectivity. Since both α-carbons are chemically equivalent, the initial bromination can occur at either position. Over-bromination to yield diethyl 2,8-dibromononanedioate is a potential side reaction if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.

The control of stoichiometry is crucial. Using a slight excess of the diester relative to the brominating agent can favor the formation of the mono-bromo product. The reactivity of the remaining α-position in this compound is slightly reduced due to the electron-withdrawing effect of the newly introduced bromine atom, which can help in preventing di-bromination to some extent.

Esterification and Subsequent Bromination of Nonanedioic Acid Precursors

An alternative and often more controlled route to this compound involves the initial synthesis of a nonanedioic acid derivative, followed by bromination.

Fischer Esterification Variants for Long-Chain Dicarboxylic Acids

The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. cerritos.edutamu.edu In the case of nonanedioic acid, it can be esterified with ethanol (B145695) to produce diethyl nonanedioate.

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is often used, which can also serve as the solvent. tamu.edu Alternatively, removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can also be employed to achieve high yields of the diester. wvu.edu The general procedure involves refluxing the dicarboxylic acid with an excess of ethanol and a catalytic amount of a strong acid. cerritos.eduathabascau.ca

Table 2: Typical Conditions for Fischer Esterification of a Dicarboxylic Acid

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Reflux, 1 hour | Ethyl Laurate | cerritos.edu |

| Acetic Acid | Isopentyl Alcohol | Sulfuric Acid | Reflux, 45 min | Isopentyl Acetate | wvu.edu |

| Dicarboxylic Acid | Methanol | Sulfuric Acid | Reflux | Methyl Ester | tamu.edu |

Note: This table provides general examples of Fischer esterification. Specific conditions for nonanedioic acid would be similar.

Bromination of Nonanedioic Acid Derivatives

Once diethyl nonanedioate is synthesized, it can be subjected to the direct bromination methods described in section 2.1. Alternatively, nonanedioic acid itself can be brominated prior to esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is the most common method for the α-bromination of carboxylic acids. nrochemistry.commasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org

In the HVZ reaction, the carboxylic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. wikipedia.orglibretexts.orglibretexts.org The enol form subsequently reacts with bromine to give the α-bromo acyl bromide. wikipedia.orglibretexts.orglibretexts.org This intermediate can then be converted to the desired this compound by reaction with ethanol. nrochemistry.com This two-step approach (HVZ followed by esterification) can offer better control over the position of bromination compared to direct bromination of the diester.

A general experimental procedure for a reaction similar to the HVZ followed by esterification involves heating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by the dropwise addition of bromine. The reaction mixture is then refluxed, and after cooling, it is carefully added to the alcohol to form the α-bromo ester. nrochemistry.com

Multi-Component Coupling Reactions Utilizing this compound Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are advantageous due to their atom economy, step economy, and the ability to rapidly generate molecular complexity.

While specific multi-component reactions detailing the direct use of this compound precursors are not extensively documented in publicly available literature, the reactivity of its parent compound, diethyl azelate, in multi-component mixtures has been explored in other contexts, such as in synergistic formulations for pain management. In synthetic chemistry, α-bromo esters are valuable substrates in various MCRs. For instance, they can participate as electrophiles in reactions with nucleophiles and other components to construct complex carbon skeletons.

One potential MCR involving a precursor like diethyl nonanedioate could be a one-pot α-bromination followed by a coupling reaction. For example, the in-situ generated this compound could react with a nitrogen-containing species and a carbonyl compound in a variation of the Mannich reaction or with an isocyanide and a carboxylic acid in a Ugi-type reaction. These approaches, while hypothetically feasible, would require significant research and development to become practical synthetic routes.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through several approaches.

Traditional organic reactions often rely on volatile and often toxic organic solvents. Solvent-free, or solid-state, reactions offer a greener alternative by reducing waste, simplifying purification, and sometimes enhancing reaction rates.

For the α-bromination of diesters like diethyl nonanedioate, several solvent-free methods have been developed for analogous substrates. One such approach involves the use of solid brominating agents, such as N-bromosuccinimide (NBS), under microwave irradiation. This method has been shown to be highly efficient for the regioselective α-bromination of aralkyl ketones without the need for a solvent or a catalyst researchgate.net. The reaction proceeds rapidly, and the work-up is often simpler than in solvent-based procedures researchgate.net.

Another promising solvent-free technique is mechanical milling, where reactants are combined in a ball mill. The mechanical energy input can promote reactions between solid reactants in the absence of a solvent. For instance, the bromination of 1,3-dicarbonyl compounds has been successfully achieved by milling with sodium bromide and Oxone® rsc.org. This method provides good to excellent yields of the brominated products and avoids the use of hazardous solvents rsc.org. Quaternary ammonium tribromides have also been employed as efficient brominating reagents under solvent-free thermal and microwave conditions acgpubs.orgresearchgate.net.

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. However, the ideal catalyst is one that is non-toxic, easily separable, and can be reused multiple times.

Catalyst-free systems for the synthesis of this compound could rely on the inherent reactivity of the starting materials under specific conditions, such as high temperature or microwave irradiation with a reagent like NBS researchgate.net.

When a catalyst is necessary, the focus shifts to recyclable systems. Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred as they can be easily removed from the reaction mixture by filtration. For bromination reactions, various recyclable catalysts have been developed. For example, polymer-supported catalysts and metal-organic frameworks (MOFs) have been used for the halogenation of alkynes and other organic substrates mdpi.com. While not specifically demonstrated for diethyl nonanedioate, these catalytic systems offer a promising avenue for the development of a recyclable catalytic process for its α-bromination. For instance, a solid-supported phosphine catalyst could potentially be used to generate a bromo-phosphonium bromide intermediate, which then acts as the brominating agent, with the phosphine oxide byproduct remaining on the solid support for regeneration.

A recyclable ditribromide reagent, 1,2-dipyridiniumditribromide-ethane (DPTBE), has been shown to be an efficient brominating agent under solvent-free conditions by simple grinding nih.gov. The spent reagent is water-soluble, allowing for easy separation from the product, and can be recovered, regenerated, and reused nih.gov.

Optimization of Reaction Parameters for Enhanced Synthetic Yield and Purity

To ensure the efficient and cost-effective synthesis of this compound, optimization of reaction parameters is crucial. This involves systematically varying conditions such as temperature, reaction time, stoichiometry of reactants, and catalyst loading to maximize the yield and purity of the desired product while minimizing byproducts.

The synthesis of this compound would likely proceed via the α-bromination of diethyl nonanedioate. The classical method for such a transformation is an adaptation of the Hell-Volhard-Zelinsky reaction, which typically involves a phosphorus trihalide catalyst and a halogenating agent.

A hypothetical optimization study for the synthesis of this compound from diethyl nonanedioate using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride (though greener alternatives would be sought) is presented in the tables below.

Table 1: Optimization of Reaction Temperature Conditions: Diethyl nonanedioate (1 mmol), NBS (1.1 mmol), AIBN (0.1 mmol), Solvent (10 mL), Time (4 h)

| Entry | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 50 | 45 | 85 |

| 2 | 60 | 65 | 90 |

| 3 | 70 | 82 | 95 |

| 4 | 80 | 80 | 93 (decomposition observed) |

Table 2: Optimization of NBS Stoichiometry Conditions: Diethyl nonanedioate (1 mmol), AIBN (0.1 mmol), Solvent (10 mL), Temperature (70°C), Time (4 h)

| Entry | NBS (mmol) | Yield (%) | Purity (%) |

| 1 | 1.0 | 70 | 92 |

| 2 | 1.1 | 82 | 95 |

| 3 | 1.2 | 83 | 94 (presence of dibrominated byproduct) |

| 4 | 1.5 | 80 | 88 (significant dibrominated byproduct) |

Table 3: Optimization of Reaction Time Conditions: Diethyl nonanedioate (1 mmol), NBS (1.1 mmol), AIBN (0.1 mmol), Solvent (10 mL), Temperature (70°C)

| Entry | Time (h) | Yield (%) | Purity (%) |

| 1 | 1 | 55 | 96 |

| 2 | 2 | 75 | 95 |

| 3 | 4 | 82 | 95 |

| 4 | 6 | 82 | 94 |

Based on these illustrative results, the optimized conditions for this hypothetical reaction would be a reaction temperature of 70°C, 1.1 equivalents of NBS, and a reaction time of 4 hours. Further optimization would involve screening different radical initiators, their concentrations, and exploring greener solvent alternatives.

Reactivity and Transformation Pathways of Diethyl 2 Bromononanedioate

Nucleophilic Substitution Reactions at the Alpha-Bromo Center

The bromine atom at the alpha position to one of the ester groups makes the corresponding carbon atom highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of the synthetic utility of diethyl 2-bromononanedioate, allowing for the introduction of a wide range of functional groups.

SN2 Pathways with Diverse Nucleophiles

The primary mechanism for nucleophilic substitution at the alpha-bromo center of this compound is the SN2 (bimolecular nucleophilic substitution) pathway. This reaction involves a backside attack by a nucleophile, leading to the inversion of stereochemistry at the alpha-carbon if it is chiral. The reactivity of alpha-bromo esters in SN2 reactions is well-established, and it is expected that this compound follows this general trend.

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of substituted nonanedioate (B1229846) derivatives. While specific studies on this compound are limited, the reactivity of analogous α-bromo esters suggests that nucleophiles such as amines, azides, thiols, and carboxylates would readily displace the bromide ion. For instance, the reaction with primary or secondary amines would yield α-amino acid derivatives, which are valuable building blocks in medicinal chemistry. Dynamic kinetic resolution techniques have been successfully applied to the nucleophilic substitution of α-bromo esters using amine nucleophiles, allowing for the synthesis of enantioenriched α-amino esters.

The general reaction can be depicted as follows:

Scheme 1: General SN2 reaction of this compound with a nucleophile (Nu:).

The efficiency of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. The use of a non-nucleophilic base is often necessary to scavenge the HBr generated during the reaction.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both an electrophilic C-Br bond and nucleophilic capabilities within the molecule or its derivatives, allows for intramolecular cyclization reactions. Although direct intramolecular cyclization of this compound itself is not a prominent pathway without prior modification, its derivatives can undergo such transformations to form cyclic compounds.

For example, if one of the ester groups is selectively hydrolyzed and converted to a carboxylate, the resulting molecule could potentially undergo an intramolecular SN2 reaction to form a lactone. However, the formation of a nine-membered ring in this manner would be entropically disfavored.

A more plausible scenario for intramolecular cyclization involves the introduction of a nucleophilic group at a suitable position on the carbon chain. Radical-induced cyclizations of ω-bromo α,β-unsaturated esters have been shown to be effective for the synthesis of carbocyclic compounds. While this compound is a saturated ester, this principle highlights the potential for cyclization in related systems. Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters has also been developed, suggesting that if an alkene functionality were present in a derivative of this compound, intramolecular cyclization to form a cyclopropane (B1198618) ring could be feasible.

Carbon-Carbon Bond Formation Utilizing this compound

One of the most significant applications of α-bromo esters in organic synthesis is their use in the formation of new carbon-carbon bonds. This compound can serve as a precursor to various organometallic reagents or can be directly employed in coupling reactions to extend its carbon framework.

Reformatsky Reaction and Its Stereoselective Variants

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. This compound is an ideal substrate for this reaction. The reaction proceeds through the formation of an organozinc reagent, a Reformatsky enolate, which then adds to the carbonyl group of an aldehyde or ketone.

The general mechanism involves the oxidative insertion of zinc into the carbon-bromine bond, followed by coordination to the carbonyl oxygen and subsequent carbon-carbon bond formation.

Scheme 2: Reformatsky reaction of this compound with an aldehyde or ketone.

The resulting β-hydroxy diester can be a valuable intermediate for the synthesis of various complex molecules. Recent advancements in the Reformatsky reaction have focused on the development of stereoselective variants, often employing chiral ligands or auxiliaries to control the stereochemical outcome of the reaction. While specific stereoselective Reformatsky reactions using this compound have not been extensively reported, the general methodologies developed for other α-bromo esters could likely be applied.

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki, Negishi) Employing Alpha-Bromo Esters

Modern cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Alpha-bromo esters are known to participate in various catalytic cross-coupling reactions, and it is anticipated that this compound would be a suitable coupling partner in these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. While less common for α-bromo esters compared to aryl or vinyl halides, conditions have been developed for such couplings.

Negishi Coupling: This reaction utilizes an organozinc reagent and a palladium or nickel catalyst. The Reformatsky reagent derived from this compound is essentially an organozinc compound and could potentially be used in Negishi-type cross-coupling reactions with various organic halides.

Heck Coupling: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While not a standard application for α-bromo esters, variations of this reaction exist.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Its application with α-bromo esters is not as prevalent.

Hiyama and Kumada Couplings: Recent research has demonstrated the utility of nickel-catalyzed Hiyama cross-couplings of racemic α-bromo esters with organosilanes to produce α-aryl esters with high enantioselectivity. Similarly, cobalt-catalyzed Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents has been developed for the enantioselective synthesis of α-arylalkanoic esters. These methods represent powerful tools for the asymmetric functionalization of the alpha-position of this compound.

The table below summarizes the potential cross-coupling reactions involving this compound, based on the known reactivity of other α-bromo esters.

| Coupling Reaction | Typical Reagent | Catalyst | Potential Product from this compound |

| Suzuki | Arylboronic acid | Pd(0) | Diethyl 2-arylnonanedioate |

| Negishi | Organozinc halide | Pd(0) or Ni(0) | Diethyl 2-alkyl/arylnonanedioate |

| Hiyama | Organosilane | Ni(II)/diamine | Enantioenriched Diethyl 2-aryl/alkenylnonanedioate |

| Kumada | Grignard reagent | Co(II)/bisoxazoline | Enantioenriched Diethyl 2-arylnonanedioate |

Michael Additions Involving Derived Synthons

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this compound itself is not a Michael acceptor, it can be converted into synthons that participate in Michael additions.

For instance, dehydrobromination of this compound would lead to the formation of diethyl non-2-enedioate, an α,β-unsaturated diester. This compound is an excellent Michael acceptor, capable of reacting with a wide range of soft nucleophiles, such as enolates, cuprates, and amines. The synthesis of 2E-nonene-1,9-dioic acid diethyl ester from this compound through a dehydrobromination reaction has been reported.

Scheme 3: Conversion of this compound to a Michael acceptor and subsequent Michael addition.

Alternatively, the enolate derived from this compound (for example, through the Reformatsky reaction) can act as a Michael donor, adding to other α,β-unsaturated systems. This approach would allow for the construction of more complex carbon skeletons.

Grignard Reactions with Carbonyls and Other Electrophiles

The presence of a bromine atom at the alpha-position to one of the ester groups makes this compound a valuable substrate for the formation of organometallic reagents, most notably Grignard reagents. The reaction with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), generates a nucleophilic carbon center at the second position of the nonanedioate backbone. This Grignard reagent can then readily participate in nucleophilic addition reactions with a variety of electrophiles, particularly the carbonyl carbons of aldehydes and ketones. This pathway provides a robust method for carbon-carbon bond formation, enabling the synthesis of more complex, branched-chain dicarboxylic acid derivatives.

The general protocol involves the slow addition of the carbonyl compound to the freshly prepared Grignard reagent, followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. The nature of the substituent introduced at the C-2 position is determined by the specific carbonyl compound employed. For instance, reaction with a simple aldehyde like acetaldehyde (B116499) would yield a secondary alcohol, while a ketone such as acetone (B3395972) would result in the formation of a tertiary alcohol on the nonanedioate framework.

| Electrophile | Reagent | Product |

| Aldehyde (e.g., Acetaldehyde) | 1. Mg, THF2. CH₃CHO3. H₃O⁺ | Diethyl 2-(1-hydroxyethyl)nonanedioate |

| Ketone (e.g., Acetone) | 1. Mg, THF2. (CH₃)₂CO3. H₃O⁺ | Diethyl 2-(2-hydroxypropan-2-yl)nonanedioate |

| Carbon Dioxide | 1. Mg, THF2. CO₂3. H₃O⁺ | 2-Carboxy-nonanedioic acid diethyl ester |

Transformations Involving the Ester Functionalities

The two ester functionalities in this compound are susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base to produce 2-bromononanedioic acid. In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Conversely, base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is effectively irreversible due to the formation of a resonance-stabilized carboxylate anion.

Transesterification, the exchange of the ethyl groups of the esters with a different alkyl group from another alcohol, is also a feasible transformation. vulcanchem.com This equilibrium reaction can be driven to completion by employing a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. This allows for the synthesis of a diverse range of dialkyl 2-bromononanedioates, which can be useful for tuning the molecule's physical properties, such as its boiling point or solubility.

The ester groups of this compound can be reduced to primary alcohols. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both ester groups to yield 2-bromo-1,9-nonanediol. This reaction is typically conducted in anhydrous ethereal solvents at reduced temperatures to control the reactivity.

Achieving selective reduction of only one of the two ester groups presents a greater synthetic challenge. The use of less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a Lewis acid to enhance the electrophilicity of the ester, can sometimes afford partial reduction. Another approach involves the use of sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The steric and electronic influence of the bromine atom at the α-position can differentiate the reactivity of the adjacent ester group, potentially leading to a degree of regioselectivity. Under carefully controlled conditions, DIBAL-H can also be used to achieve partial reduction to the corresponding dialdehyde.

Elimination Reactions Leading to Unsaturated Diester Derivatives

The presence of a bromine atom, which is a good leaving group, on the carbon adjacent to a carbonyl group facilitates elimination reactions in this compound, leading to the formation of unsaturated diesters. This dehydrobromination is typically effected by a non-nucleophilic base, which abstracts a proton from the carbon atom alpha to the ester and beta to the bromine, resulting in the formation of a carbon-carbon double bond through an E2-type mechanism. The primary product of this reaction is diethyl non-2-enedioate. vulcanchem.com

The choice of base and reaction conditions is critical for maximizing the yield of the elimination product and minimizing competing substitution reactions. vulcanchem.com Strong, sterically hindered bases such as potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to favor the elimination pathway. The stereochemical outcome of the newly formed double bond (i.e., the ratio of E to Z isomers) can be influenced by the specific base and solvent system employed.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage to initiate radical-mediated transformations. This process can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often in the presence of a radical trap or a reagent capable of propagating a radical chain reaction.

A significant application of such radical chemistry is in atom transfer radical addition (ATRA) and polymerization (ATRP) reactions. The C-Br bond can serve as an initiation site for these processes. In the presence of a transition metal catalyst, typically a copper(I) complex, and a suitable monomer, a controlled radical polymerization can be initiated from the this compound molecule. This enables the synthesis of well-defined polymers with the nonanedioate moiety at one end of the polymer chain.

Furthermore, reductive dehalogenation of the C-Br bond can be accomplished through a radical pathway. Treatment with a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or a silane-based radical reducing agent, can effectively replace the bromine atom with a hydrogen atom, yielding diethyl nonanedioate.

| Reaction Type | Reagents | Product |

| Reductive Dehalogenation | Bu₃SnH, AIBN | Diethyl nonanedioate |

| Atom Transfer Radical Addition | Alkene, Cu(I)/L | Diethyl 2-(bromoalkyl)nonanedioate |

Stereo- and Regiochemical Outcomes in Derivative Synthesis

The stereocenter at the C-2 position of this compound plays a crucial role in the stereochemical outcome of its reactions. If the starting material is a racemic mixture, any reaction that does not involve this chiral center will result in a racemic product. However, when a new stereocenter is generated, as in the Grignard reaction with an aldehyde, a mixture of diastereomers is formed. The ratio of these diastereomers is governed by the principles of diastereoselectivity, with steric hindrance and the reaction conditions often favoring the formation of one diastereomer over the other.

For instance, in the reaction of the Grignard reagent derived from this compound with a chiral aldehyde, the nucleophilic attack will occur preferentially from one face of the carbonyl group, leading to a diastereomeric excess of one product. The stereochemical course of such reactions can often be predicted using models like those proposed by Cram or Felkin and Anh.

Regioselectivity is a key consideration in reactions involving the two ester groups. Although the ester groups are chemically similar in the parent nonanedioic acid, the presence of the bromine atom at the α-position to one of the esters significantly alters its electronic properties. This makes the C-2 position the most acidic and, therefore, the primary site for enolate formation. Consequently, in elimination reactions, the double bond is formed with high regioselectivity between the C-2 and C-3 positions. vulcanchem.com

Applications of Diethyl 2 Bromononanedioate in Organic Synthesis

Building Block for Specialized Monomers and Polymer Precursors

Extensive literature searches did not yield specific examples of Diethyl 2-bromononanedioate being utilized as a direct monomer or precursor for the synthesis of polyesters, polyamides, or for the elaboration of branched polymer architectures. Its primary documented role is not in polymerization but as an intermediate for smaller, specialized molecules.

Precursor for Advanced Synthetic Intermediates in Complex Molecule Synthesis

The utility of this compound is most prominently documented in its role as a precursor to unsaturated diacids.

Stereoselective Synthesis of Substituted Diacid Derivatives

No specific methods or examples were found in the reviewed literature describing the stereoselective synthesis of substituted diacid derivatives starting from this compound.

Preparation of Substituted Nonanedioic Acid Analogs

This compound is a key intermediate in the synthesis of 2E-nonene-1,9-dioic acid, a naturally occurring plant hormone also known as traumatic acid. The synthesis involves the dehydrobromination of this compound to introduce a double bond, yielding the diethyl ester of the target molecule. Current time information in Bangalore, IN.

Table 1: Synthesis of 2E-nonene-1,9-dioic acid diethyl ester from this compound

| Reactant | Reagents & Conditions | Product | Yield | Reference |

| This compound | NaHCO₃, HMPA, 100-110°C, 5h | 2E-nonene-1,9-dioic acid diethyl ester | Not specified | Current time information in Bangalore, IN. |

This transformation highlights the role of this compound as a valuable precursor for creating unsaturated nonanedioic acid analogs, which are otherwise difficult to synthesize directly. Current time information in Bangalore, IN.

Role in the Development of Novel Synthetic Methodologies

Based on available literature, this compound has been employed as an intermediate using established chemical transformations. There is no evidence to suggest it has played a central role in the development of fundamentally new synthetic methodologies.

Contributions to Chemical Probe Development (focused on synthetic utility, not biological activity)

This compound, a versatile bifunctional molecule, holds significant potential as a scaffold in the synthesis of chemical probes. Its utility in this field stems from the presence of two key reactive sites: the α-bromo ester moiety and the terminal ester group. These features allow for the sequential or simultaneous introduction of various functionalities, a crucial aspect in the design of sophisticated molecular tools for chemical biology. While direct, documented applications of this compound in the synthesis of specific chemical probes are not extensively reported in the literature, its structural motifs and reactivity patterns are analogous to those of other α-halo esters that are routinely employed for such purposes.

The primary contribution of this compound to the construction of chemical probes lies in its ability to act as a versatile linker. A chemical probe typically consists of three key components: a reactive group for target engagement, a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag) for detection, and a linker that connects the two. The nine-carbon backbone of this compound provides a flexible and tunable spacer, allowing for the strategic positioning of the reactive and reporter moieties.

The synthetic utility of this compound in this context is primarily exploited through nucleophilic substitution reactions at the C2 position. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This allows for the covalent attachment of a reporter group or a reactive functional group.

Table 1: Potential Nucleophilic Substitution Reactions for Chemical Probe Synthesis

| Nucleophile | Resulting Functional Group | Potential Application in Chemical Probe |

| Azide (N₃⁻) | Azido group | Introduction of a bioorthogonal handle for "click" chemistry. |

| Thiol (R-SH) | Thioether | Attachment of cysteine-containing peptides or reporter groups. |

| Amine (R-NH₂) | Amino group | Linkage to biomolecules or fluorescent dyes. |

| Carboxylate (R-COO⁻) | Ester linkage | Formation of a cleavable linker. |

Furthermore, the two ester functionalities of this compound offer additional handles for chemical modification. For instance, one ester group can be selectively hydrolyzed and then coupled to a molecule of interest, while the other ester can be used to attach a different functionality. This differential reactivity allows for the construction of complex and multifunctional probes.

A hypothetical synthetic route to a generic chemical probe using this compound could involve the initial reaction of the α-bromo position with a fluorescent dye containing a nucleophilic handle. The resulting intermediate, now fluorescently labeled, could then undergo hydrolysis of one of the ester groups, followed by amide coupling to a reactive moiety designed to interact with a specific protein target. This modular approach allows for the rapid generation of a library of probes with varying properties.

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Intermediates and Transition States Using In Situ Spectroscopy

In situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing direct evidence for reaction pathways, kinetics, and the presence of transient species like intermediates and transition states without the need for sample isolation. nih.govd-nb.info

Real-Time Nuclear Magnetic Resonance (NMR) Monitoring of Reactions

Real-time or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of reactions involving Diethyl 2-bromononanedioate. nih.gov By initiating a reaction directly within an NMR tube placed inside the spectrometer, a series of spectra can be acquired over time to track the concentration changes of reactants, intermediates, and products. cortecnet.comresearchgate.net This method provides detailed kinetic data and mechanistic insights. d-nb.info

For instance, in a nucleophilic substitution reaction where the bromine atom at the C-2 position is displaced, ¹H-NMR spectroscopy can monitor the signal of the proton attached to this carbon (α-proton). The chemical shift of this proton would change significantly as the bromine is replaced by a different substituent. By integrating the signals corresponding to the starting material and the product over the course of the reaction, a kinetic profile can be constructed. Techniques for enhancing signal-to-noise and managing data acquisition are crucial for capturing data for both fast and slow reactions. nih.govresearchgate.net

Table 1: Hypothetical Real-Time ¹H-NMR Data for the Reaction of this compound with a Nucleophile

| Time (minutes) | Concentration of Starting Material (M) | Concentration of Product (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

| 120 | 0.03 | 0.97 |

This table is illustrative and represents the type of data that can be obtained from real-time NMR monitoring.

Vibrational Spectroscopy (IR, Raman) for Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers complementary information for mechanistic studies. mt.comedinst.com These techniques probe the vibrational modes of molecules. illinois.edu A change in bonding or structure during a reaction leads to changes in the vibrational spectrum.

In reactions involving this compound, IR and Raman spectroscopy can be used to follow the reaction progress by monitoring specific functional group frequencies. americanpharmaceuticalreview.com The carbon-bromine (C-Br) bond has a characteristic stretching frequency in the lower frequency region of the IR spectrum. The disappearance of this C-Br absorption band would signify the consumption of the starting material. Simultaneously, the appearance of new bands corresponding to the new bond formed would indicate product formation. Both IR and Raman are sensitive to different types of molecular vibrations; IR spectroscopy is particularly useful for functional groups with strong dipole moments, while Raman is advantageous for symmetric bonds and for reactions in aqueous media. mt.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Carbonyl | C=O (Ester) | 1730-1750 | IR (strong), Raman (weak) |

| Alkyl Halide | C-Br | 500-600 | IR (strong) |

| Ester | C-O | 1000-1300 | IR (strong) |

| Alkane | C-H | 2850-3000 | IR (strong), Raman (strong) |

These values are typical and can be used to monitor changes during a chemical transformation.

Chiral Analysis of Enantiomerically Enriched Derivatives

Since this compound possesses a chiral center at the C-2 position, the analysis of its enantiomeric composition is critical, especially after stereoselective reactions.

Stereochemical Assignments Using Advanced NMR Techniques (e.g., NOESY, COSY, ROESY)

Advanced two-dimensional (2D) NMR techniques are invaluable for determining the three-dimensional structure and relative stereochemistry of molecules, including derivatives of this compound. longdom.orgnumberanalytics.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings through two or three bonds (J-coupling), helping to establish the connectivity of atoms within the molecule. longdom.orgprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. princeton.edu These through-space correlations are crucial for assigning relative stereochemistry.

For example, if this compound is converted into a derivative containing a second chiral center, a mixture of diastereomers may be formed. By analyzing the NOESY spectrum, correlations between protons on the different chiral centers can establish their relative spatial orientation, allowing for the assignment of the diastereomers' configurations. longdom.org

Table 3: Application of Advanced NMR Techniques for Stereochemical Analysis

| NMR Technique | Information Provided | Application to this compound Derivatives |

| COSY | Scalar (through-bond) H-H coupling | Confirms the spin system and proton connectivity along the nonanedioate (B1229846) backbone. |

| NOESY | Spatial (through-space) H-H proximity | Determines the relative orientation of substituents at the C-2 chiral center and other stereocenters in a derivative. |

| ROESY | Spatial (through-space) H-H proximity | Similar to NOESY, but particularly useful for medium-sized molecules where the NOE effect might be null. |

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are the primary methods for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. rug.nl

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common and reliable method. uma.esmdpi.com CSPs are themselves chiral and interact differently with the two enantiomers of a compound, leading to different retention times and thus separation. By integrating the peak areas of the two separated enantiomers, their ratio and the enantiomeric excess can be accurately calculated. bohrium.com

Gas Chromatography (GC) on a chiral column is another effective method, particularly for volatile derivatives of this compound. nih.govmdpi.com The enantiomers are separated based on their differential interactions with the chiral stationary phase coated on the inside of the capillary column.

Table 4: Illustrative Chiral HPLC Data for an Enriched Sample of a this compound Derivative

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (e.e.) |

| (R)-enantiomer | 12.5 | 95000 | 90% |

| (S)-enantiomer | 14.2 | 5000 |

This table illustrates how chromatographic data is used to calculate the enantiomeric excess: e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100%.

High-Resolution Mass Spectrometry for Structural Confirmation of Complex Derivatives and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural analysis of organic compounds. bioanalysis-zone.com It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. msu.edu

For a derivative of this compound, HRMS can confirm its successful synthesis by matching the experimentally measured exact mass to the theoretically calculated mass.

Furthermore, the fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. uni-saarland.de In Electron Ionization (EI) mass spectrometry, molecules are fragmented in predictable ways. For this compound and its derivatives, key fragmentation pathways would include:

Loss of the bromine atom: The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion (M⁺) and fragment ions, where the M+2 peak (due to the ⁸¹Br isotope) is nearly equal in intensity to the M⁺ peak (due to the ⁷⁹Br isotope). whitman.edu

Cleavage of the ester groups: Common fragments include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or an ethoxycarbonyl radical (•COOCH₂CH₃, 73 Da).

McLafferty Rearrangement: A characteristic rearrangement for esters involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

Analysis of these fragments helps to piece together the structure of the parent molecule. nih.govmdpi.com

Table 5: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Formula | Calculated Exact Mass (m/z) |

| Molecular Ion [M]⁺ (with ⁷⁹Br) | C₁₃H₂₃BrO₄ | 338.0779 |

| Molecular Ion [M+2]⁺ (with ⁸¹Br) | C₁₃H₂₃BrO₄ | 340.0759 |

| Loss of •Br | C₁₃H₂₃O₄⁺ | 259.1596 |

| Loss of •OCH₂CH₃ | C₁₁H₁₈BrO₃⁺ | 293.0494 |

| Loss of •COOCH₂CH₃ | C₁₀H₁₈BrO₂⁺ | 265.0545 |

X-ray Crystallography of Crystalline Derivatives for Precise Structural Characterization

The precise three-dimensional arrangement of atoms within a molecule is definitively determined by X-ray crystallography. This powerful analytical technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. For molecules like this compound, which may not readily form crystals suitable for X-ray diffraction, the synthesis of crystalline derivatives is a common and effective strategy.

The process of X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The electrons in the crystal diffract the X-rays, creating a unique pattern of spots of varying intensities. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the precise position of each atom in the molecule can be determined, providing a detailed molecular structure. For a successful X-ray crystallographic analysis, the generation of a well-ordered single crystal of sufficient size and quality is paramount. wikipedia.org

In cases where this compound itself proves difficult to crystallize, the preparation of a crystalline derivative can provide a viable alternative for structural elucidation. This involves chemically modifying the original molecule to introduce functionalities that encourage crystal formation. For instance, the introduction of aromatic rings or groups capable of forming strong hydrogen bonds can facilitate the ordered packing of molecules into a crystal lattice.

A hypothetical crystallographic study of a suitable derivative of this compound would yield a wealth of structural information. The data would be presented in a standardized format, as exemplified in the table below, which outlines the typical parameters reported in a crystallographic study.

Table 1: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group provides a more detailed description of the crystal's symmetry. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 10.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 8.2 |

| c (Å) | The length of the 'c' axis of the unit cell. | 22.1 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 98.5 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1885 |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.35 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Furthermore, the analysis would provide precise measurements of bond lengths and angles within the molecule, which could be compiled into a detailed table.

Table 2: Selected Hypothetical Bond Lengths and Angles for a this compound Derivative

| Bond | Length (Å) | Angle | Angle (°) |

| C-Br | 1.95 | C1-C2-C3 | 112.0 |

| C=O | 1.21 | O=C-O | 125.0 |

| C-O | 1.34 | C2-C1-O | 110.5 |

| C-C (alkyl chain) | 1.53 | H-C-H | 109.5 |

The data derived from such a study would be invaluable for confirming the regiochemistry of bromination at the C2 position and for understanding the conformational preferences of the nonanedioate backbone. The precise structural details would also be crucial for computational modeling and for correlating the structure with the compound's reactivity and physical properties.

Computational and Theoretical Studies on Diethyl 2 Bromononanedioate

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgaps.org It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations can provide valuable information about the electronic properties and reactivity of Diethyl 2-bromononanedioate.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. mnstate.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

For this compound, the HOMO is expected to be localized on the bromine atom and the oxygen atoms of the ester groups, which are the regions with higher electron density. The LUMO is likely to be centered around the carbon atom bonded to the bromine, as this is the most electrophilic site. A hypothetical representation of the HOMO-LUMO energies for this compound is presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound This table presents illustrative data for educational purposes, as specific experimental or computational values for this molecule are not readily available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.6 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.orguni-muenchen.de It is a valuable tool for predicting how molecules will interact with each other. wuxiapptec.com Regions of negative electrostatic potential (shown in red or yellow) indicate an excess of electrons and are likely to be sites of nucleophilic attack. Regions of positive electrostatic potential (shown in blue) indicate a deficiency of electrons and are likely to be sites of electrophilic attack. researchgate.net

In the case of this compound, the ESP map would likely show a region of high positive potential around the hydrogen atoms and the carbon atom attached to the bromine. Conversely, areas of negative potential would be expected near the oxygen atoms of the carbonyl groups. This information is crucial for predicting the regioselectivity of reactions involving this compound.

Molecular Dynamics Simulations of Conformational Preferences

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and preferred shapes of a molecule. nih.govnih.gov

For a flexible molecule like this compound, with its long carbon chain and rotatable bonds, MD simulations could reveal the distribution of different conformers at a given temperature. mdpi.commdpi.com This analysis is important as the conformation of a molecule can significantly influence its reactivity and biological activity. The simulations could identify the most stable, low-energy conformations and the energy barriers between them.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. rsc.org This involves calculating the energies of reactants, products, intermediates, and transition states.

A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to occur. rsc.org Computational methods can be used to locate and characterize the geometry and energy of transition states. For this compound, this would be particularly useful for studying reactions such as nucleophilic substitution at the carbon bearing the bromine atom.

A hypothetical energy profile for a substitution reaction of this compound is shown in Table 2.

Table 2: Hypothetical Energy Profile for a Substitution Reaction This table presents illustrative data for educational purposes, as specific experimental or computational values for this molecule are not readily available.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +20 |

| Products | -10 |

Computational modeling can be a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. rsc.org By comparing the activation energies for different possible reaction pathways, it is possible to determine which product is most likely to be formed. For this compound, this could be applied to predict the outcome of reactions involving its two ester groups or the chiral center at the second carbon.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Variants (purely theoretical aspects of structure-property relationships, excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to mathematically correlate the structural features of a molecule with its physicochemical properties. For this compound and its structural variants, QSPR studies would aim to predict properties like boiling point, viscosity, or chromatographic retention times based on calculated molecular descriptors. This approach avoids the costs and resources of experimental testing by leveraging computational chemistry. farmaciajournal.com

The development of a QSPR model for variants of this compound would involve several key steps:

Defining a Dataset: A series of structurally related compounds would be defined. Variants could include changes in the length of the carbon backbone (e.g., Diethyl 2-bromooctanedioate, Diethyl 2-bromodecanedioate), the position of the bromine atom, or the nature of the ester alkyl groups (e.g., Dimethyl or Dipropyl esters).

Calculating Molecular Descriptors: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure.

Model Development and Validation: Using statistical methods like multiple linear regression, a mathematical equation is built that links the descriptors to the property of interest. The model's predictive power is then rigorously tested.

Research on other aliphatic esters provides a clear blueprint for this process. researchgate.netljmu.ac.uk Studies have successfully modeled various properties of esters using descriptors derived from constitutional, topological, geometrical, and quantum-chemical calculations. researchgate.netresearchgate.net For instance, descriptors can quantify aspects of the molecular van der Waals space or use weighted holistic invariant molecular (WHIM) descriptors. farmaciajournal.comresearchgate.net The inclusion of the bromine atom in this compound introduces factors like increased polarizability and specific steric and electronic effects, which would be captured by appropriate descriptors. The key is to understand how variations in the molecular structure quantitatively influence a given physical property. ljmu.ac.uk

Table 1: Representative Molecular Descriptors for QSPR Studies of Aliphatic Esters

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching of the molecular skeleton. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |

| WHIM Descriptors | Directional WHIM indices | Global molecular properties like size, shape, and symmetry. farmaciajournal.com |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic properties, charge distribution, and reactivity potential. |

| Compressibility | van der Waals space compressibility measures | Measures related to the compressibility of the molecular van der Waals space. researchgate.net |

Molecular Mechanics and Force Field Calculations for Large-Scale Systems

Molecular Mechanics (MM) and the associated Molecular Dynamics (MD) simulations are powerful tools for studying the conformational behavior and intermolecular interactions of molecules in large, complex systems. For a flexible molecule like this compound, MM methods can explore its vast conformational landscape and simulate its behavior in condensed phases (e.g., in a solvent or as part of a larger assembly).

The foundation of MM is the force field , a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. These functions account for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). wavefun.com

Simulations involving brominated alkanes and long-chain esters provide direct insight into how this compound would be modeled. whiterose.ac.ukresearchgate.net Researchers have successfully extended existing force fields, such as united-atom models for polyethylene, to include parameters for bromine atoms. whiterose.ac.ukresearchgate.net In these models, groups of atoms (like a CH₂ group) are treated as a single particle to make simulations of large systems computationally feasible. whiterose.ac.ukresearchgate.netacs.org

A critical aspect of modeling this compound would be the accurate parameterization of the bromine atom and the ester functional groups. Specific considerations include:

Torsional Potentials: The energy barriers for rotation around the C-C bonds adjacent to the bromine atom and the ester groups are crucial for predicting the correct conformational preferences. For example, a triple-well bending potential has been used to reflect steric clashes involving bromine. researchgate.net

Non-Bonded Interactions: The size (van der Waals radius) and partial charge of the bromine atom significantly influence how the molecule packs and interacts with its neighbors. columbia.edu Classical MD simulations on 1-bromoalkanes have been used to examine the balance of intermolecular forces and packing considerations in self-assembled monolayers. columbia.edu

System Scale: These methods are particularly suited for large-scale systems. For example, MD simulations can be used to study the crystallization behavior of polymers containing regularly spaced brominated groups, where the bromine acts as a preferential folding site. whiterose.ac.ukresearchgate.net This methodology could be applied to understand how this compound molecules might self-assemble or influence the structure of a larger matrix.

Table 2: Components of a Molecular Mechanics Force Field for this compound

| Interaction Term | Description | Relevance to this compound |

| Bond Stretching | Potential energy associated with stretching or compressing a chemical bond from its equilibrium length. | Defines the stiffness of C-C, C-O, C=O, C-H, and C-Br bonds. |

| Angle Bending | Potential energy associated with changing the angle between two adjacent bonds from its equilibrium value. | Determines the preferred geometry around each atom, e.g., the C-CH-Br angle. |

| Torsional (Dihedral) | Potential energy associated with the rotation around a chemical bond, describing steric and electronic preferences. | Crucial for modeling the flexibility of the nonane (B91170) chain and the orientation of the ester groups. |

| Van der Waals | Describes short-range repulsive and long-range attractive forces between non-bonded atoms. | Governs intermolecular packing, steric hindrance, and dispersion forces, heavily influenced by the bulky bromine atom. |

| Electrostatic | Describes the interaction between atomic partial charges, accounting for polar effects. | Important for the polar ester groups and the C-Br bond, influencing interactions with other polar molecules. |

Emerging Research Frontiers and Future Perspectives

Integration of Diethyl 2-bromononanedioate in Flow Chemistry Processes

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and transformation of fine chemicals, including compounds like this compound. vapourtec.comseqens.comnih.gov Flow chemistry utilizes microreactors or packed-bed systems to perform chemical reactions in a continuous stream, providing superior control over reaction parameters. seqens.comnih.govamt.uk

Key benefits of flow chemistry that could be leveraged for reactions involving this compound include:

Enhanced Safety: The small internal volume of flow reactors minimizes the inventory of hazardous reagents or intermediates at any given time. nih.govstolichem.com This is particularly relevant for potentially exothermic reactions or when using toxic materials.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating, cooling, and mixing, leading to more uniform reaction conditions and potentially reducing the formation of side products. nih.govresearchgate.net This precise temperature control is crucial for managing exothermic bromination reactions or subsequent nucleophilic substitutions.

Increased Efficiency and Scalability: Flow systems can operate at elevated temperatures and pressures safely, which can dramatically accelerate reaction rates. vapourtec.com Scaling up production is achieved by extending the operational time or by "numbering-up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors. stolichem.comresearchgate.net

Automation and Optimization: Automated flow systems enable rapid screening of reaction conditions, such as temperature, residence time, and stoichiometry, facilitating swift process optimization. vapourtec.com

While specific applications for this compound are yet to be detailed, the successful use of flow chemistry for other complex syntheses, including photochemical reactions and the production of active pharmaceutical ingredients (APIs), highlights its potential. vapourtec.comsioc-journal.cn Future research could focus on developing a continuous flow process for the synthesis of this compound itself or for its use in telescoped reactions where it is generated and consumed in a sequential, uninterrupted process. stolichem.com

Table 1: Comparison of Batch vs. Flow Chemistry for Fine Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reactor Volume | Large, variable | Small, fixed |

| Heat Transfer | Poor to moderate | Excellent |

| Mass Transfer | Often limited by stirring | Excellent, rapid mixing |

| Safety | Higher risk with hazardous materials | Inherently safer due to small volumes nih.govstolichem.com |

| Scalability | Complex, requires reactor redesign | Simpler, by time or numbering-up stolichem.comresearchgate.net |

| Process Control | Less precise | Precise control of temperature, pressure, time seqens.com |

| Reaction Speed | Slower, limited by heat dissipation | Can be thousands of times faster vapourtec.com |

Photocatalytic and Electrocatalytic Transformations Involving this compound

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to drive reactions under mild and environmentally benign conditions. These techniques offer novel pathways for activating molecules like this compound.

Photocatalysis utilizes visible light to initiate chemical transformations. Research on analogous α-bromo esters, such as diethyl bromomalonate and α-bromo ketones, demonstrates their utility in photoredox-catalyzed reactions. nih.govresearchgate.net In these systems, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron donor or acceptor. rsc.org This can initiate a radical-mediated pathway.

For this compound, a potential photocatalytic transformation involves the reductive cleavage of the carbon-bromine bond to generate a carbon-centered radical. This radical intermediate can then participate in a variety of bond-forming reactions, such as:

C-H Functionalization: Coupling with electron-rich arenes or heterocycles. researchgate.netrsc.org

Alkylation of Aldehydes: Merging photoredox catalysis with organocatalysis allows for the direct asymmetric alkylation of aldehydes. nih.gov

Dehalogenation: Reductive dehalogenation can be achieved using specific photocatalysts and hydrogen donors. beilstein-journals.org

Electrocatalysis uses electrical current to drive redox reactions, offering another mild alternative to traditional chemical oxidants and reductants. While specific electrocatalytic applications for this compound are not reported, the broader field presents opportunities for C-C bond formation and other functional group interconversions. oaepublish.com

The primary challenges in scaling up these processes include issues with light penetration in large reactors (photocatalysis), catalyst stability, and the cost of specialized equipment. oaepublish.comaip.orgresearchgate.net However, the development of new, highly efficient photocatalysts and innovative reactor designs, including flow reactors, is actively addressing these limitations. nih.govacs.org

Asymmetric Synthesis Applications Derived from this compound

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct biological activities. mdpi.com this compound possesses a prochiral center at the C2 position, making it an attractive starting material for asymmetric synthesis.

Future research could explore several established strategies to achieve enantioselective transformations:

Catalytic Asymmetric Cross-Coupling: Nickel-catalyzed asymmetric Hiyama cross-coupling reactions have been successfully applied to racemic α-bromo esters, allowing for the synthesis of α-aryl and α-alkenyl esters with high enantiomeric excess. organic-chemistry.orgacs.org Applying such a stereoconvergent method to this compound could yield valuable chiral α-substituted nonanedioate (B1229846) derivatives.

Organocatalytic Reactions: Chiral organocatalysts, such as phosphoric acids or thiourea (B124793) derivatives, can activate substrates and control the stereochemical outcome of a reaction. researchgate.netnih.govacs.org For instance, merging organocatalysis with photoredox catalysis has enabled the highly enantioselective α-alkylation of aldehydes with α-bromo esters. nih.gov

Enzyme-Catalyzed Reactions: Ene-reductases have been used for the asymmetric reduction of related unsaturated diesters to produce chiral succinate (B1194679) derivatives with excellent enantioselectivity. mdpi.com While this applies to an unsaturated precursor, it highlights the potential of biocatalysis for creating chiral dicarboxylic acid derivatives.

The development of methods to produce enantiopure derivatives of this compound would provide access to novel chiral building blocks for synthesizing complex molecules, including unnatural amino acids and bioactive compounds. researchgate.netrsc.orgnih.gov

Development of Novel Catalytic Systems for Reactions Involving this compound

The reactivity of the C-Br bond in this compound makes it a substrate for various catalytic transformations. Ongoing research into novel catalyst development promises to enhance the efficiency, selectivity, and scope of these reactions.

Emerging catalytic frontiers relevant to this compound include:

Advanced Photocatalysts: The design of novel organophotocatalysts and metal complexes continues to push boundaries. For example, ruthenium-based catalysts enable meta-C–H alkylation under photochemical conditions, a transformation that is challenging with thermal methods. rsc.org Such systems could allow for unique functionalizations of aryl groups that might be introduced to the nonanedioate backbone.

Dual Catalysis Systems: Combining two distinct catalytic cycles in one pot can enable transformations not possible with a single catalyst. A prominent example is the merger of photoredox catalysis with nickel catalysis for C(sp³)–H acylation or with organocatalysis for asymmetric alkylations. nih.govsnnu.edu.cn These approaches could be used to install complex fragments onto the this compound scaffold.

Stereoconvergent Catalysis: As mentioned previously, the development of catalysts that can convert a racemic starting material, such as this compound, into a single enantiomer of the product is a major goal. Nickel/diamine catalyst systems have shown promise in this area for α-bromo esters. organic-chemistry.orgacs.org

The overarching goal is to develop catalytic systems that are not only highly active and selective but also robust, reusable, and function under mild, sustainable conditions, thereby minimizing waste and energy consumption.

Potential for Innovation in Advanced Materials Science Utilizing the 2-Bromononanedioate Scaffold

The parent dicarboxylic acid, nonanedioic acid (azelaic acid), is a known bio-based monomer used in the production of polymers like polyamides (e.g., Nylon-6,9) and polyesters, as well as plasticizers and lubricants. mdpi.comwikipedia.orgresearchgate.net The structure of this compound offers unique functional handles that could be exploited for creating novel advanced materials. naist.jp

Potential avenues for innovation include:

Functional Polymers: The bromine atom at the C2 position can serve as a versatile point for post-polymerization modification. For example, a polyester (B1180765) or polyamide could be synthesized using the nonanedioate backbone, and the pendant bromine atoms could then be substituted to introduce specific functionalities, such as cross-linking sites, flame-retardant moieties, or groups that enhance biocompatibility.